molecular formula C18H18ClN3OS2 B2591465 (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 898351-35-4

(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2591465
M. Wt: 391.93
InChI Key: DTVOVIVGRFCHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C18H18ClN3OS2 and a molecular weight of 391.931. It is not intended for human or veterinary use and is for research use only1.



Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. However, the specific structural details or 3D conformation are not provided in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The compound is described as having a specific chemical structure2. However, the search results did not provide detailed physical and chemical properties such as melting point, boiling point, or solubility.


Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound is involved in the synthesis of new pyridine derivatives with potential antimicrobial activity. Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of amide derivatives that exhibited variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Spectral Characterization and Antibacterial Activity

Shahana and Yardily (2020) conducted research on novel compounds including (5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, focusing on their structural optimization, theoretical vibrational spectra, and antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Synthesis for Antimicrobial Evaluation

Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized a series of derivatives related to the compound for in vitro antibacterial activity evaluation. Their findings suggest moderate to good antimicrobial activity in these compounds (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Exploration of Anticancer and Antiangiogenic Effects

Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, and Rangappa (2010) investigated novel thioxothiazolidin-4-one derivatives, including this compound, for their potential in inhibiting tumor growth and tumor-induced angiogenesis in mice, indicating potential applications in cancer therapy (Chandrappa et al., 2010).

Antimycobacterial and Antifungal Applications

Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds, including derivatives of the mentioned compound, which showed promising antimicrobial activity, suggesting its potential in treating mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Design and Synthesis for Antipsychotic Activity

Gopi, Sastry, and Dhanaraju (2017) focused on designing and synthesizing novel azodye/Schiff base/Chalcone derivatives, including this compound, assessing their antipsychotic activity, indicating potential therapeutic uses in psychiatry (Gopi, Sastry, & Dhanaraju, 2017).

Safety And Hazards

The compound is not intended for human or veterinary use, indicating that it may pose health risks if improperly handled1. However, the search results did not provide detailed safety and hazard information.


Future Directions

The future directions for the use and study of this compound are not specified in the search results. As it is for research use only, it may be subject to ongoing scientific investigation1.


Relevant Papers


Unfortunately, the search results did not provide specific papers related to this compound. For a more comprehensive understanding, it would be beneficial to conduct a thorough literature review in scientific databases.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please consult a chemistry professional or refer to scientific literature.


properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS2/c1-11-3-4-13-16(12(11)2)20-18(25-13)22-9-7-21(8-10-22)17(23)14-5-6-15(19)24-14/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVOVIVGRFCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chlorothiophen-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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